1,1,3,3-Tetraethylguanidine

Description

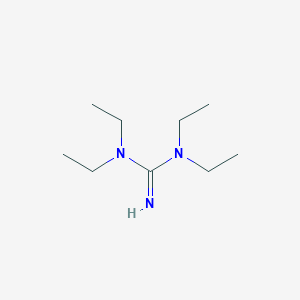

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetraethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-5-11(6-2)9(10)12(7-3)8-4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNROUINNEHNBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307725 | |

| Record name | N,N,N′,N′-Tetraethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13439-87-7 | |

| Record name | N,N,N′,N′-Tetraethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13439-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N′,N′-Tetraethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1,1,3,3 Tetraethylguanidine and Its Derivatives

Historical and Current Synthetic Pathways

The foundational methods for synthesizing tetra-substituted guanidines like TEG have been centered around the use of thiourea (B124793) derivatives and cyanogen (B1215507) halides. These routes are well-documented and continue to be relevant in both laboratory and industrial settings.

Guanidine (B92328) Formation via Amination of Thiourea Derivatives

A classical and historically significant route to tetra-alkylated guanidines is the Rathke synthesis, which proceeds through the amination of a thiourea derivative. wikipedia.org This method involves a two-step process:

S-Alkylation of Tetraethylthiourea: The synthesis begins with N,N,N',N'-tetraethylthiourea. This starting material is activated by S-alkylation using an alkylating agent, such as methyl iodide or methyl triflate, to form a reactive S-alkylisothiouronium salt intermediate. nih.gov The choice of alkylating agent can be critical; for instance, methyl triflate may be preferred over methyl iodide to avoid potential dealkylation of the product by the iodide ion, especially at elevated temperatures. nih.gov

This pathway is versatile and has been adapted for the solution-phase parallel synthesis of a wide array of alkylated guanidines. rsc.org

Cyanogen Halide-Based Synthesis with Alkylamines

An alternative and effective method for the industrial production of tetra-alkylated guanidines involves the reaction of a cyanogen halide, typically cyanogen chloride, with a secondary amine. For the synthesis of 1,1,3,3-tetraethylguanidine, diethylamine (B46881) is used. This process can be consolidated into a single operation, combining the formation of an intermediate with its subsequent conversion to the final product. escholarship.org

The reaction proceeds in two main stages within a one-pot process:

Formation of Dialkylcyanamide: Cyanogen chloride reacts with an excess of diethylamine. This initially forms diethylcyanamide (B1293381) and diethylamine hydrochloride. escholarship.org

Condensation to Tetraethylguanidine: The reaction mixture is then heated under pressure. The excess diethylamine promotes the conversion of the diethylcyanamide intermediate into this compound hydrochloride. escholarship.org

This method allows for the complete conversion of the cyanamide (B42294) intermediate. The final product is obtained as a hydrochloride salt, which can be converted to the free base. escholarship.org

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and atom-economical methods. Research into the synthesis of guanidines has led to advanced strategies that utilize catalysis and novel reaction pathways to minimize waste and improve yields.

Catalytic Guanidinylation Techniques for Enhanced Atom Economy

Catalytic methods for forming the guanidine moiety offer a significant improvement in atom economy over classical stoichiometric approaches. nih.govkent.ac.ukfigshare.com These techniques aim to construct the guanidine core directly, often through addition reactions where all or most of the atoms from the reactants are incorporated into the final product.

One of the most atom-economical routes is the direct hydroamination of carbodiimides with amines. wikipedia.org This reaction, where an amine N-H bond is added across the C=N double bond of a carbodiimide (B86325), can be catalyzed by various metal complexes. wikipedia.org Lanthanide and titanium-based catalysts have shown high efficiency in mediating the guanylation of amines under mild conditions. figshare.comnih.gov

Another advanced catalytic approach involves the photocatalytic conversion of thioureas to guanidines. For example, using Ru(bpy)3Cl2 as a photocatalyst under visible light allows for the transformation of various thioureas into their corresponding guanidines at room temperature. organic-chemistry.org This method is environmentally friendly, using low-toxicity solvents and operating under ambient, open-flask conditions. The reaction is believed to proceed through a carbodiimide intermediate, which is then trapped by an amine to yield the guanidine product. organic-chemistry.org

| Catalytic Method | Reactants | Catalyst Example | Key Advantages |

|---|---|---|---|

| Metal-Catalyzed Hydroamination | Carbodiimide + Amine | Ytterbium triflate, Ti-based complexes | High atom economy, mild conditions, broad substrate scope. figshare.comnih.gov |

| Photocatalytic Conversion | Thiourea + Amine | Ru(bpy)3Cl2 | Uses visible light, ambient temperature, environmentally friendly solvents. organic-chemistry.org |

| Scandium-Catalyzed Guanylation | Cyanamide + Amine | Scandium(III) triflate | Proceeds in water, mild conditions, no pre-activation of reagents needed. nih.gov |

Reaction Optimization and Product Isolation Strategies

Optimizing reaction conditions and developing efficient isolation protocols are crucial for maximizing the yield and purity of this compound. The specific strategies employed depend heavily on the chosen synthetic route.

For the cyanogen halide-based synthesis , optimization involves controlling several key parameters to ensure the complete conversion of the intermediate and maximize the yield of the final product.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | Initial cooling (0–30°C), followed by heating (130–180°C) | Initial cooling minimizes loss of volatile amine; subsequent heating drives the reaction to completion. | escholarship.org |

| Pressure | Reaction conducted under pressure | Contains the volatile reactants and intermediates, facilitating the high-temperature condensation step. | escholarship.org |

| Solvent | Water-immiscible solvents (e.g., benzene (B151609), toluene) | Provides a suitable medium for the reaction and facilitates separation during workup. | escholarship.org |

| Stoichiometry | Excess of secondary amine (at least 2 equivalents) | Ensures complete reaction of the cyanogen halide and promotes the conversion of the cyanamide intermediate. | escholarship.org |

The isolation and purification of the guanidine product from this method is a multi-step process. After the reaction is complete, the resulting 1,1,3,3-tetra-alkylguanidine hydrochloride is typically isolated by filtration after cooling the reaction mixture. escholarship.org To obtain the free base, the hydrochloride salt is treated with a strong aqueous base, such as 45% aqueous sodium hydroxide (B78521) solution, under cooling. escholarship.org This neutralization step is followed by separation of the organic guanidine base layer. Final purification is achieved by fractional distillation, which can yield the product in high purity (98-99%). escholarship.org Excess amine used in the reaction can often be recovered. escholarship.org

For other synthetic methods, purification strategies may include extraction to remove impurities, followed by drying of the organic layer and removal of the solvent under reduced pressure. organic-chemistry.org In some cases, particularly in laboratory-scale preparations, chromatography may be employed to achieve high purity.

Influence of Solvents and Reaction Media on Yield and Purity

The choice of solvent plays a critical role in the synthesis of this compound, significantly impacting both the reaction yield and the purity of the isolated product. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates are key factors that must be considered.

In the synthesis of guanidines from thiourea precursors, a variety of solvents can be employed. Non-polar aprotic solvents such as toluene (B28343) and benzene have been utilized. These solvents are often chosen for their ability to facilitate the reaction at elevated temperatures while being relatively inert to the reactants. However, the use of such solvents may necessitate higher reaction temperatures and longer reaction times.

Polar aprotic solvents, such as acetonitrile (B52724) and tetrahydrofuran (B95107) (THF), are also frequently used. These solvents can enhance the rate of reaction by stabilizing charged intermediates formed during the guanylation process. For instance, in the synthesis of alkylated guanidines from thioisocyanates and amines, acetonitrile has been shown to be an effective reaction medium. The use of polar aprotic solvents can often lead to higher yields and cleaner reaction profiles compared to non-polar counterparts.

The selection of the solvent also influences the work-up and purification procedures. A solvent that allows for easy separation of the product from byproducts and unreacted starting materials is highly desirable. For example, a solvent in which the desired guanidinium (B1211019) salt product is insoluble can facilitate its isolation by simple filtration.

Below is a data table summarizing the impact of different solvents on the synthesis of guanidine derivatives, illustrating the general trends observed in related preparations.

| Solvent | Polarity | Typical Reaction Temperature (°C) | General Effect on Yield | General Effect on Purity |

| Toluene | Non-polar | 80-110 | Moderate | Good |

| Benzene | Non-polar | 80 | Moderate | Good |

| Acetonitrile | Polar aprotic | 60-80 | High | Very Good |

| Tetrahydrofuran (THF) | Polar aprotic | 60-70 | High | Very Good |

| Ethanol | Polar protic | 70-80 | Moderate to High | Variable |

Control of Reaction Kinetics through Temperature and Pressure Modulation

Temperature:

Generally, increasing the reaction temperature accelerates the rate of guanidine formation. This is due to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. For instance, in the synthesis of 1,1,3,3-tetramethylguanidine (B143053) from dimethylcyanamide (B106446) and dimethylamine (B145610) hydrochloride, the reaction is typically conducted at elevated temperatures, in the range of 130-180°C, to ensure a reasonable reaction rate. nih.gov Lower temperatures would result in impractically long reaction times.

However, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product, resulting in reduced yields and the formation of impurities. Therefore, an optimal temperature range must be determined for each specific synthetic route. Kinetic studies, often involving monitoring the reaction progress at various temperatures, are crucial for identifying this optimal range. The activation energy of the reaction, which can be determined from such studies, provides a quantitative measure of the temperature sensitivity of the reaction rate.

Pressure:

Pressure becomes a significant factor in reactions involving gaseous reactants or byproducts, or when the reaction is carried out at temperatures above the boiling point of the solvent. In the synthesis of tetra-alkylated guanidines from the corresponding dialkylcyanamide and dialkylamine salts, the reaction is often performed under pressure in a sealed vessel. This is necessary to maintain the reactants in the liquid phase and to increase their concentration, thereby accelerating the reaction. For example, the synthesis of 1,1,3,3-tetramethylguanidine from cyanogen chloride and dimethylamine is conducted under pressure to facilitate the complete conversion of the dimethylcyanamide intermediate. nih.gov

The application of pressure can also shift the equilibrium of a reaction. According to Le Chatelier's principle, increasing the pressure will favor the side of the reaction with fewer moles of gas. This can be strategically used to drive a reaction towards the desired product.

The interplay between temperature and pressure is critical. The following table provides a conceptual overview of how these parameters can be modulated to control the reaction kinetics in a typical guanidine synthesis.

| Parameter | Modulation | Effect on Reaction Rate | Potential Drawbacks |

| Temperature | Increase | Increases | Increased side reactions, decomposition |

| Decrease | Decreases | Slower conversion, longer reaction time | |

| Pressure | Increase | Increases (for gas-phase reactants or reactions in sealed vessels) | Requires specialized equipment |

| Decrease | Decreases | May lead to loss of volatile reactants |

Advanced Purification Protocols for Research-Grade Material

Achieving high purity is paramount for the use of this compound in research applications, where even trace impurities can significantly affect experimental outcomes. Advanced purification protocols are therefore employed to obtain research-grade material, typically with a purity exceeding 99%. These methods often involve a combination of techniques to remove unreacted starting materials, reaction byproducts, and any residual solvent.

Distillation:

Fractional distillation under reduced pressure is a primary method for purifying liquid guanidines like TEG. Due to their relatively high boiling points, distillation at atmospheric pressure can lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature where the compound is thermally stable. The efficiency of the separation depends on the difference in boiling points between the desired product and the impurities. A fractionating column with a high number of theoretical plates is often used to achieve a high degree of separation.

Crystallization:

For guanidines that are solids at room temperature or can be converted into stable crystalline salts, recrystallization is a powerful purification technique. This method relies on the difference in solubility of the guanidinium salt and impurities in a given solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the guanidinium salt decreases, leading to the formation of crystals, while the impurities remain in the solution.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Common solvents for the recrystallization of guanidinium salts include ethanol, acetone, and mixtures of solvents. In some cases, an anti-solvent can be added to the solution to induce crystallization.

Chromatography:

Chromatographic techniques are employed when distillation or recrystallization fails to provide the desired level of purity. High-performance liquid chromatography (HPLC) is a particularly effective method for purifying guanidines to a very high degree. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly used. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For specific applications, other chromatographic methods such as ion-exchange chromatography can be utilized, particularly for the purification of guanidinium salts.

The following table summarizes the applicability and advantages of these advanced purification techniques for obtaining research-grade this compound.

| Purification Technique | Principle | Applicability for TEG | Advantages |

| Fractional Distillation (Reduced Pressure) | Difference in boiling points | High | Effective for removing volatile and non-volatile impurities. |

| Recrystallization (of a salt) | Difference in solubility | High (for TEG salts) | Can yield highly pure crystalline material. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning | High | Provides very high purity; suitable for small-scale purification. |

Mechanistic Investigations of 1,1,3,3 Tetraethylguanidine Reactivity

Fundamental Principles of Basicity and Nucleophilicity

1,1,3,3-Tetraethylguanidine (TEG) is an organic compound recognized primarily for its strong basicity coupled with low nucleophilicity. This combination of properties is a direct consequence of its molecular structure. The high basicity stems from the guanidine (B92328) core, where the positive charge of the conjugate acid (the tetraethylguanidinium ion) is significantly stabilized through resonance delocalization across three nitrogen atoms. This delocalization makes the deprotonation of the conjugate acid less favorable, corresponding to a high pKa and thus, strong basicity of the neutral form.

Conversely, its character as a "non-nucleophilic" base arises from steric hindrance. The central carbon of the guanidine group is bonded to three nitrogen atoms, two of which are disubstituted with ethyl groups. These four ethyl groups create significant steric bulk around the nitrogen atoms, impeding their ability to approach and attack an electrophilic carbon center. This steric shielding is the primary reason TEG often acts as a base, abstracting protons, rather than as a nucleophile, which would involve forming a new covalent bond with an electrophile. The balance between electronic effects promoting basicity and steric effects suppressing nucleophilicity defines the reactivity of TEG.

| Solvent | pKa Value |

|---|---|

| Water | 13.0 ± 1.0 |

| Acetonitrile (B52724) (MeCN) | 23.3 |

| Tetrahydrofuran (B95107) (THF) | 19.43 |

*Data for the closely related 1,1,3,3-Tetramethylguanidine (B143053) (TMG) is provided as a reference for the basicity of the guanidine core.

The principal mechanistic role of this compound in organic synthesis is as a strong base for the deprotonation of a wide range of substrates. Its steric bulk makes it highly selective for abstracting protons, even in the presence of electrophilic sites that might be attacked by a more nucleophilic base. This function is crucial for generating reactive anionic intermediates.

A key application is the generation of carbanions from carbon acids. For instance, in the Henry (nitroaldol) reaction, TEG deprotonates a nitroalkane at the α-carbon to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting β-nitro alkoxide is subsequently protonated by the tetraethylguanidinium conjugate acid, regenerating the TEG catalyst and yielding the final β-nitro alcohol product.

Similarly, in Michael additions and aldol (B89426) condensations, TEG can be used to deprotonate 1,3-dicarbonyl compounds or other active methylene (B1212753) compounds to generate enolates. In a proposed mechanism for the synthesis of 1,2,4-triazoloquinazolinones, a guanidine-based catalyst facilitates a Knoevenagel condensation by deprotonating dimedone, which then attacks an aldehyde. The subsequent steps involve a Michael addition, where the catalyst's basicity again plays a role in facilitating the nucleophilic attack of an aminotriazole.

TEG is also effective for the deprotonation of heteroatoms, such as in alcohols and phenols. In O-alkylation reactions, TEG quantitatively deprotonates the hydroxyl group of a phenol (B47542) to generate a phenoxide anion. This phenoxide is a much stronger nucleophile than the neutral phenol, allowing for efficient nucleophilic substitution on an alkyl halide to form an ether.

While this compound is predominantly a non-nucleophilic base, its capacity for direct nucleophilic attack is not entirely absent, though it is highly dependent on the reaction conditions and the electrophile's nature. Generally, the steric hindrance provided by the ethyl groups makes nucleophilic attack on sterically congested electrophiles kinetically unfavorable.

Another instance of its nucleophilic character is in certain ring-opening polymerizations. TMG has been shown to initiate the polymerization of α-amino acid N-carboxyanhydrides (NCAs). The proposed mechanism involves the nucleophilic attack of the imine nitrogen of TMG on a carbonyl group of the NCA monomer. This attack leads to the opening of the ring and the formation of a carbamate (B1207046) intermediate, which then propagates the polymerization. In this pathway, TEG functions as a nucleophilic catalyst that enhances the nucleophilicity of other initiators like amines and alcohols.

Reaction Type Specific Mechanisms

There is no significant evidence in the scientific literature to suggest that this compound participates directly in or catalyzes reduction reactions. As an electron-rich nitrogenous base, it does not possess the chemical properties required to act as a reducing agent (i.e., a source of hydride ions or electrons). Its utility in synthesis is centered on its ability to act as a proton acceptor. Consequently, its involvement in reduction pathways would be ancillary, for example, by acting as a base to deprotonate a substrate prior to reaction with a separate chemical reducing agent. However, specific and detailed mechanistic studies of such a role are not a focus of existing research.

In nucleophilic substitution reactions, this compound functions almost exclusively as a base catalyst, rather than as a nucleophile itself. Its steric bulk prevents it from competing with the intended nucleophile, thereby avoiding the formation of unwanted side products. Its primary role is to deprotonate a weakly acidic nucleophile, generating a more potent anionic nucleophile that can then readily react with an electrophilic substrate.

A well-studied example is the O-alkylation of phenols with alkyl halides. The mechanism proceeds via an SN2 pathway.

Deprotonation: TEG abstracts the acidic proton from the phenol's hydroxyl group, forming a tetraethylguanidinium cation and a highly nucleophilic phenoxide anion. This acid-base equilibrium lies far to the right due to the high basicity of TEG.

Nucleophilic Attack: The generated phenoxide anion then performs a backside attack on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Product Formation: The final ether product is formed, along with the tetraethylguanidinium halide salt.

A kinetic study of the methylation of various substituted phenols with methyl iodide using a guanidine sponge base in DMF showed that the reaction follows a second-order rate law, consistent with a bimolecular (SN2) mechanism.

TEG is also employed in N-alkylation reactions, for example, with substrates like indoles. Indoles possess an acidic N-H proton. TEG can deprotonate the indole (B1671886) nitrogen to form an indolide anion. This anion is a powerful nucleophile that can subsequently react with alkyl halides or other electrophiles to form N-alkylated indoles, which are important structural motifs in many natural products and pharmaceuticals. In these reactions, the non-nucleophilic nature of TEG is critical for achieving high chemoselectivity for N-alkylation over other potential side reactions.

| Aldehyde | Ketone | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | Acetone | 93 |

| 4-Nitrobenzaldehyde | Cyclopentanone | 97 |

| 4-Chlorobenzaldehyde | Acetone | 85 |

| Benzaldehyde | Acetophenone | 70 |

*Data for the ionic liquid form of the closely related 1,1,3,3-Tetramethylguanidine (TMG) is provided to illustrate the catalytic efficiency of the guanidine core in base-catalyzed reactions.

Stabilization of Transition States and Intermediate Species

The catalytic efficacy of guanidines, including this compound, is frequently attributed to their ability to stabilize transition states and reactive intermediates through various non-covalent interactions. As a strong base, TEG readily deprotonates a substrate to form an intermediate, such as an enolate or a nitronate. The resulting protonated TEG, the tetraethylguanidinium cation, can then act as a hydrogen-bond donor.

This bifunctional nature allows TEG to participate in reaction mechanisms where it both activates a reactant and stabilizes the subsequent transition state. For example, in a hypothetical base-catalyzed reaction, after TEG deprotonates a carbon acid, the resulting tetraethylguanidinium ion can stabilize the negatively charged intermediate and the transition state through hydrogen bonding. This interaction lowers the activation energy of the reaction, thereby increasing the reaction rate.

Computational Approaches: The primary method for investigating the structure and stability of these transient species is through computational chemistry, particularly Density Functional Theory (DFT) calculations. These studies can model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. For a TEG-catalyzed reaction, DFT could elucidate:

The geometry of the transition state, including the bond lengths and angles between the TEG catalyst and the substrate.

The energy barrier (activation energy) for the reaction, providing insight into the reaction rate.

The stabilizing interactions, such as hydrogen bonds, between the protonated guanidinium (B1211019) moiety and the reacting species.

Despite the suitability of these methods, specific DFT studies yielding precise energy values for transition states stabilized by this compound are not readily found in the surveyed literature. General computational studies on guanidines suggest that the delocalization of the positive charge in the protonated form is key to its stabilizing effect.

Kinetic Studies and Reaction Rate Determination Methodologies

Kinetic studies are essential for understanding the mechanism of a reaction by providing information about its rate, order, and the factors that influence it. For reactions catalyzed by this compound, several methodologies can be employed to determine the reaction kinetics.

Methodologies for Rate Determination: The choice of methodology depends on the timescale of the reaction and the nature of the species involved.

Spectroscopic Monitoring: For many reactions, the concentration of a reactant or product can be monitored over time using techniques like UV-Vis or NMR spectroscopy. By taking samples at regular intervals and measuring the absorbance or signal intensity corresponding to a specific compound, a concentration versus time profile can be generated to calculate the rate constant.

Chromatographic Methods: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of a reaction mixture at various time points. This allows for the direct measurement of reactant consumption and product formation.

Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques are employed. This method involves rapidly mixing the reactants and then stopping the flow to monitor the reaction progress spectroscopically, often on a millisecond timescale. This would be a suitable method for studying the kinetics of fast phosphorylations or other rapid base-catalyzed reactions involving TEG.

Kinetic Isotope Effect (KIE): A powerful tool in mechanistic studies is the kinetic isotope effect, where the rate of a reaction is compared when an atom at a key position is replaced by its heavier isotope (e.g., hydrogen replaced by deuterium). A significant difference in rates (a primary KIE) indicates that the bond to this atom is being broken in the rate-determining step of the reaction. While KIE studies have been performed for reactions involving other guanidines like TMG, specific data for TEG-catalyzed reactions is not available in the reviewed literature.

The following table outlines the applicable methodologies for studying TEG kinetics.

| Methodology | Timescale | Principle | Application to TEG Catalysis |

| NMR Spectroscopy | Seconds to Hours | Monitors changes in the chemical environment of nuclei over time. | Determining the rate of slower reactions like certain condensations or isomerizations. |

| UV-Vis Spectroscopy | Milliseconds to Hours | Measures changes in the concentration of chromophoric species. | Useful if reactants or products have a distinct UV-Vis absorption profile. |

| GC/HPLC | Minutes to Days | Physically separates and quantifies reaction components. | Applicable to a wide range of TEG-catalyzed reactions for tracking reactant and product concentrations. |

| Stopped-Flow Spectroscopy | Milliseconds to Seconds | Rapid mixing followed by spectroscopic monitoring of fast reactions. | Ideal for studying rapid proton transfer or phosphorylation steps catalyzed by TEG. |

While these methodologies are standard for determining reaction kinetics, published studies containing specific rate constants, activation parameters, or kinetic isotope effect data for reactions explicitly catalyzed by this compound are scarce.

Catalytic Applications of 1,1,3,3 Tetraethylguanidine in Organic Synthesis

Homogeneous Catalysis

In homogeneous catalysis, 1,1,3,3-Tetraethylguanidine is utilized in a variety of base-catalyzed reactions, facilitating the formation of key chemical bonds and influencing the stereochemical outcome of reactions.

Base-Catalyzed Transformations (e.g., Benzoylation of Alcohols)

As a potent organic base, this compound effectively deprotonates a wide range of acidic protons, which is a crucial step in many organic reactions. One notable application is its use as an efficient catalyst for the benzoylation of alcohols. This reaction is a common method for protecting the hydroxyl group in multi-step syntheses.

The catalytic activity of TEG in benzoylation is attributed to its ability to activate the alcohol through deprotonation, thereby increasing its nucleophilicity towards the benzoylating agent. For instance, primary alcohols like benzyl (B1604629) alcohol and n-octanol can be converted to their corresponding benzoates in high yields at room temperature when treated with benzoic anhydride (B1165640) and a catalytic amount of TEG. koreascience.kr Secondary alcohols, which are sterically more hindered, require slightly more forcing conditions, such as gentle heating, to achieve complete benzoylation. koreascience.kr

| Substrate | Catalyst System | Conditions | Yield (%) |

| Benzyl Alcohol | TEG (0.2 equiv), Triethylamine (1 equiv), Benzoic Anhydride | Room Temperature, 12 h | High |

| n-Octanol | TEG (0.2 equiv), Triethylamine (1 equiv), Benzoic Anhydride | Room Temperature, 12 h | High |

| 2-Octanol | TEG (0.2 equiv), Triethylamine (1 equiv), Benzoic Anhydride | 60°C, 12 h | ~100 |

| Cyclohexanol | TEG (0.2 equiv), Triethylamine (1 equiv), Benzoic Anhydride | 60°C, 12 h | ~100 |

| This table presents data on the benzoylation of various alcohols using this compound as a catalyst. koreascience.kr |

The choice of solvent can also influence the reaction rate, with dimethylformamide being particularly effective, allowing the reaction to proceed to completion within an hour. koreascience.kr

Facilitation of Carbon-Carbon and Carbon-Nitrogen Bond Formation

This compound plays a significant role in promoting reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis. Its strong basicity is key to generating reactive intermediates, such as enolates, which are essential for C-C bond formation in reactions like aldol (B89426) and Claisen condensations.

In the realm of C-N bond formation, TEG has been employed in the synthesis of various nitrogen-containing compounds. For example, it can be used to promote nucleophilic aromatic substitution (SNAr) reactions to create complex molecules. Furthermore, its role extends to facilitating the synthesis of alkyl nitriles from alkyl halides.

Role in Stereoselective and Regioselective Reactions

The steric hindrance provided by the four ethyl groups of this compound can influence the stereochemical and regiochemical outcomes of reactions. While specific examples detailing the stereoselective and regioselective control exerted by TEG are not extensively documented in the provided search results, the principle of sterically hindered bases guiding the approach of reactants to a prochiral center is a well-established concept in organic chemistry. This steric influence can favor the formation of one stereoisomer or regioisomer over another. For instance, in reactions involving bulky substrates, the approach of the base and subsequent reactants can be directed to the less sterically encumbered face of the molecule, leading to a high degree of selectivity.

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have developed heterogeneous catalysts by immobilizing this compound onto solid supports. This approach combines the catalytic efficiency of TEG with the practical advantages of heterogeneous catalysis.

Design and Synthesis of Supported this compound Catalysts (e.g., Functionalized Mesoporous Silica)

A common strategy for creating supported TEG catalysts involves covalently attaching the guanidine (B92328) moiety to the surface of a solid material. Mesoporous silica (B1680970), with its high surface area and tunable pore structure, is a popular choice for the support. udsm.ac.tzresearchgate.net

The synthesis of such a catalyst typically involves a multi-step process. First, the silica surface is functionalized with a linker molecule, often an organosilane containing a reactive group like a chloro or epoxy group. Subsequently, this compound is reacted with this functionalized silica, leading to its covalent immobilization. udsm.ac.tzresearchgate.net For example, a heterogeneous guanidine catalyst was prepared by functionalizing a glycidylpropyl group previously attached to hexagonal mesoporous silica with 1,1,3,3-tetramethylguanidine (B143053) (a close analog of TEG). udsm.ac.tz Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), solid-state nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are used to confirm the successful attachment of the guanidine to the silica support. udsm.ac.tzresearchgate.net

Other materials have also been explored as supports. For instance, 1,1,3,3-tetramethylguanidine has been immobilized on graphene oxide and melamine (B1676169) to create highly active and selective heterogeneous catalysts for reactions like the Aldol reaction and the synthesis of 1,2,4-triazoloquinazolinones. researchgate.netnih.gov

Advanced Applications and Emerging Research Directions

High-Impact Chemical Synthesis Applications

1,1,3,3-Tetraethylguanidine's primary role in high-impact synthesis is as a potent base or reactant in the formation of specialized chemical structures, most notably in the field of organophosphorus chemistry.

This compound serves as a key reagent in the synthesis of specific organophosphorus compounds. Its function is often to act as a strong base or as a nucleophilic reactant that becomes incorporated into the final molecular structure. A significant application is in the condensation reaction with various phosphonyl dihalides. In these reactions, TEG's nitrogen atoms bond with the phosphorus center, displacing other groups to form a stable phosphoramidate (B1195095) structure. This type of reaction is critical for creating compounds with a phosphorus-nitrogen bond, which is a cornerstone of many specialized organophosphorus molecules. An analogue, 1,1,3,3-tetramethylguanidine (B143053) (TMG), has also been used in laboratory settings to synthesize related organophosphorus compounds for analytical and research purposes. mdpi.comnih.gov

Research into fourth-generation nerve agents, often referred to as A-series or "Novichok" agents, has identified this compound as a specific precursor for certain compounds within this class. nih.gov According to disclosures by Vil Mirzayanov, TEG is used in the synthesis of the agents designated as A-242 and A-262. mdpi.comnih.gov

The synthesis pathway involves the condensation of TEG with a phosphorus-containing reactant.

The synthesis of A-242 is achieved through the reaction of this compound with methylphosphonyl difluoride (DF). nih.gov

The synthesis of A-262 involves reacting TEG with O-methylphosphonyl difluoride or O-methylphosphonylfluorocyanide. nih.gov

In these reactions, the TEG molecule replaces another group, such as N,N-diethylethanimidamide (NNDA), which is used to produce other agents in the A-series like A-230 and A-232. nih.gov The incorporation of the guanidine (B92328) moiety from TEG results in the formation of guanidine analogues of other A-series agents. mdpi.com Notably, A-242 was reported to be one of the first solid neurotoxic agents developed. mdpi.com

| Target Compound | Primary Reactants | Reference |

|---|---|---|

| A-242 | This compound (TEG) + Methylphosphonyl difluoride (DF) | nih.gov |

| A-262 | This compound (TEG) + O-methylphosphonyl difluoride or O-methylphosphonylfluorocyanide | nih.gov |

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical parameter that influences the behavior of a chemical agent. nih.govmdpi.com It governs the ability of a molecule to cross biological membranes, such as the skin or the blood-brain barrier, thereby affecting its absorption, distribution, and ultimately its interaction with biological targets. mdpi.com

Biomedical and Pharmaceutical Research

Beyond its use in the synthesis of highly toxic compounds, the fundamental reactivity of this compound and related guanidine compounds lends itself to applications in the synthesis of molecules with potential therapeutic value.

This compound's character as a strong, sterically hindered, non-nucleophilic base makes it a valuable tool in complex organic synthesis. This property is highly sought after in the multi-step synthesis of pharmaceuticals and other biologically active molecules where precise control over chemical reactions is necessary to achieve the desired product with high yield.

Guanidine derivatives are utilized in the synthesis of complex molecules, including steroids. In these synthetic pathways, TEG can be employed to facilitate key steps that require a strong base, such as:

Deprotonation: Activating a molecule for a subsequent reaction by removing an acidic proton.

Condensation Reactions: Promoting the formation of carbon-carbon bonds, such as in aldol (B89426) or Claisen condensations, which are fundamental steps in building complex molecular skeletons.

Elimination Reactions: Facilitating the formation of double bonds within a molecule.

The steric bulk provided by the four ethyl groups on TEG prevents the base itself from participating in unwanted side reactions, a crucial feature for maintaining the integrity of the synthetic pathway for intricate molecules like steroids.

The guanidinium (B1211019) group, which forms the core of this compound, is a fundamental functional group in biochemistry, most notably in the side chain of the amino acid arginine. This group is often involved in crucial protein-protein interactions (PPIs) and enzyme active sites, where it can form strong hydrogen bonds and salt bridges. nih.gov

While direct applications of TEG in elucidating enzyme mechanisms are not widely documented, its structure provides a scaffold for designing molecular probes to study these biological systems. As a small molecule mimic of the guanidinium functionality, TEG and its derivatives could potentially be used in several research contexts:

Competitive Binding Studies: To investigate the binding pocket of an enzyme or receptor that normally interacts with an arginine residue.

Enzyme Inhibition: To design inhibitors where the guanidinium group is key for binding to the active site.

Probing Protein-Protein Interactions: To understand the role of guanidinium-mediated interactions in the formation of protein complexes. nih.gov

These applications remain a subject for further research, leveraging the known biochemical importance of the guanidinium group to develop new tools for studying complex biological processes.

Exploration in Drug Development and Potential Therapeutic Pathways

The guanidinium group, a key feature of this compound, is of significant interest in drug development due to its ability to engage in strong, bidentate hydrogen bonding interactions. This characteristic is particularly relevant in the design of molecules that can interact with biological targets such as cell membranes. Research into guanidinium-functionalized polymers has revealed promising avenues for therapeutic applications, particularly in the development of novel anticancer and antimicrobial agents.

Scientists have synthesized and investigated a range of guanidinium-functionalized amphiphilic random copolymers for their anticancer activities. nih.gov By varying the structure and composition of the hydrophobic monomer unit in these copolymers, researchers have been able to modulate their anticancer efficacy. nih.gov Studies have shown that the balance between hydrophilicity and hydrophobicity in these polymers plays a crucial role in their anticancer and hemolytic activities. nih.govresearchgate.net For instance, incorporating a hexyl moiety into the polymer structure has been found to significantly enhance its anticancer efficiency and the kinetics of cancer cell killing. nih.gov

The proposed mechanism of action for these guanidinium-based polymers involves their interaction with cell membranes. The positively charged guanidinium groups can interact with the negatively charged phosphate (B84403) lipid head groups on the cell membrane, facilitating the formation of a complex. nih.gov This interaction can lead to the translocation of the polymer across the cell membrane, ultimately causing cell death through mechanisms that can be concentration-dependent, including apoptosis and necrosis. nih.gov Furthermore, some guanidinium-functionalized polycarbonates have been observed to precipitate cytosolic biomolecules without compromising the integrity of the bacterial cell membrane. nih.gov

In the realm of antimicrobial research, guanidinium-functionalized polymers have demonstrated considerable potential. These polymers can interact with the negatively charged phospholipid bilayer of bacteria, leading to bacterial death. nih.govacs.org This interaction forms the basis for their use in applications such as antimicrobial coatings and wound dressings. researchgate.netnih.govacs.orgacs.org The antibacterial mechanism is primarily attributed to the electrostatic attractions between the cationic guanidinium groups and the anionic components of the bacterial cell membrane, which disrupts the membrane's integrity. researchgate.net

Below is a table summarizing the findings from studies on guanidinium-functionalized polymers in potential therapeutic applications.

| Polymer Type | Hydrophobic Moiety | Key Findings | Potential Application |

| Guanidinium-functionalized random copolymers | Ethyl, benzyl (B1604629), butyl, isobutyl, hexyl | Hydrophobicity influences anticancer efficacy and mechanism of cell death. Hexyl group showed enhanced efficiency. nih.gov | Anticancer agents |

| Guanidinium-side-chain functionalized polycarbodiimides | Varied alkyl chains | Hydrophobic-hydrophilic balance affects antimicrobial and hemolytic activities. researchgate.net | Antimicrobial coatings, wound protection |

| Guanidinium-functionalized poly(norbornene) | - | Interacts with bacterial cell walls, leading to cell death. nih.govacs.org | Bacterial detection, antimicrobial surfaces |

| Guanidine-based polymers in poloxamer hydrogels | Polyhexamethylene guanidine (PHMG) | Promotes wound healing and possesses antibacterial properties. nih.govacs.orgacs.org | Wound dressings |

Materials Science and Polymer Engineering

This compound and its derivatives are pivotal in the field of materials science and polymer engineering, contributing to the development of a wide array of functional materials. Their utility stems from the unique properties of the guanidinium group, which can be leveraged to create materials with tailored characteristics.

Synthesis of Ionic Liquids and Role as Chemical Stabilizers

The properties of guanidinium-based ILs can be fine-tuned by altering the anion or the substituents on the guanidinium core. For example, the reaction of 1,1,3,3-tetramethylguanidine with different protic acids yields ILs with varying catalytic activities. researchgate.netrsc.org These ILs have been successfully employed as catalysts in various organic reactions, such as the synthesis of higher alcohol esters of fatty acids (biolubricants) and in Knoevenagel condensation reactions. researchgate.netrsc.org

Furthermore, the inherent stability of the guanidinium group makes these compounds effective chemical stabilizers. Guanidinium-based ILs can enhance the stability and heat resistance of materials they are incorporated into. alfa-chemistry.com Their application extends to electrochemistry, where they are used as electrolytes in batteries and capacitors due to their stability, non-volatility, and high conductivity. alfa-chemistry.com

A summary of different guanidinium-based ionic liquids and their applications is presented in the table below.

| Guanidinium Cation Source | Anion | Application |

| 1,1,3,3-Tetramethylguanidine | Hydrogen sulphate (HSO₄⁻) | Catalyst for biolubricant synthesis rsc.org |

| 1,1,3,3-Tetramethylguanidine | Acetate (Ac⁻) | Catalyst for Knoevenagel condensation researchgate.net |

| 1,1,3,3-Tetramethylguanidine | Hydrogen phosphate (H₂PO₄⁻) | Component of task-specific ionic liquids rsc.org |

| 1,1,3,3-Tetramethylguanidine | Trifluoroacetate (TFA⁻) | Component of task-specific ionic liquids rsc.org |

| Hexaalkyl guanidine | Trifluoromethanesulfonate, Tetrafluoroborate, Hexafluorophosphate | Electrolytes in batteries and capacitors alfa-chemistry.com |

Development of Guanidinium Polyampholytes for Functional Materials (e.g., Hydrogels)

Guanidinium polyampholytes, which are polymers containing both cationic guanidinium groups and anionic groups, are being explored for the creation of advanced functional materials like hydrogels. These materials are of particular interest for biomedical applications, such as wound healing.

Recent research has focused on the preparation of hydrogel films based on natural polymers like kappa-carrageenan, physically cross-linked with guanidinium polyampholytes. nih.gov These polyampholytes can be synthesized by the free radical copolymerization of a guanidinium-containing monomer, such as 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride, with unsaturated acids. nih.gov The resulting hydrogels exhibit properties that are beneficial for wound healing, including controlled swelling and the ability to incorporate and release therapeutic agents like antibiotics. nih.gov

The swelling ratio of these hydrogels, a critical factor for wound dressing applications, can be tuned by adjusting the composition of the polyampholyte. nih.gov For instance, studies have shown equilibrium swelling ratios in the range of 3.9 to 6.5. nih.gov Furthermore, these hydrogels have demonstrated the ability to release incorporated drugs in a pH and temperature-dependent manner, which is a desirable feature for controlled drug delivery. nih.gov In vitro studies have confirmed the antimicrobial efficacy of ampicillin-loaded hydrogels against both Gram-positive and Gram-negative bacteria. nih.gov

Incorporation into Polymeric Structures for Specific Material Properties

The incorporation of this compound and its derivatives into polymeric structures is a versatile strategy for imparting specific and desirable properties to materials. The strong basicity and catalytic activity of the guanidine moiety are key to its utility in polymer synthesis and modification.

1,1,3,3-Tetramethylguanidine has been utilized as a promoter in the ring-opening polymerization of N-butyl N-carboxyanhydride to produce poly(N-butylglycine) with controlled molecular weight and narrow molecular weight distribution. lsu.edu It has also been shown to mediate the zwitterionic ring-opening polymerization of sarcosine-derived N-thiocarboxyanhydrides, leading to well-defined polysarcosine polymers. nih.govnih.gov In these polymerization processes, the guanidine not only initiates the reaction but also plays a role in stabilizing the propagating chain end. nih.govnih.gov

Furthermore, guanidinium-functionalized polymers are being developed for a range of advanced applications. For example, a poly(norbornene)-based functional polymer featuring guanidinium groups as side chains has been evaluated for bacterial detection using triboelectric nanogenerators (TENGs) and nanosensors (TENSs). nih.govacs.org The principle behind this application is the interaction between the positively charged guanidinium groups and the negatively charged bacterial cell wall, which alters the triboelectric properties of the polymer layer, allowing for the detection of bacteria. nih.govacs.org

The table below highlights examples of how guanidine compounds are incorporated into polymeric structures to achieve specific properties.

| Guanidine Compound | Polymer System | Role of Guanidine | Resulting Material Property |

| 1,1,3,3-Tetramethylguanidine | Poly(N-butylglycine) | Promoter for ring-opening polymerization | Controlled molecular weight and narrow distribution lsu.edu |

| 1,1,3,3-Tetramethylguanidine | Polysarcosine | Initiator and stabilizer in zwitterionic ring-opening polymerization | Well-defined polymer structure nih.govnih.gov |

| Guanidinium-functionalized monomer | Poly(norbornene) | Functional side chain | Bacterial detection capability nih.govacs.org |

Environmental Chemistry Research

Investigation of Degradation Pathways of Related Chemical Agents

The environmental fate of guanidinium compounds is an area of active research, with studies focusing on their degradation pathways. The decomposition of guanidine and its derivatives in aqueous solutions can occur through processes such as hydrolysis. nih.gov The rate and mechanism of this degradation are influenced by factors like pH and temperature. nih.gov

Studies on the nonenzymatic decomposition of guanidines, including 1,1,3,3-tetramethylguanidine, have indicated that hydrolysis is a likely pathway, as suggested by their similar reactivities and negative entropies of activation. nih.gov The decomposition rate is influenced by pH, with evidence suggesting that it can proceed through the attack of a hydroxide (B78521) ion on the protonated guanidinium ion or through the attack of water on the uncharged guanidine molecule. nih.gov

Research on the environmental degradation of guanidinium has shown that it can be biodegraded by aquatic microorganisms. dtic.mil The process is characterized by a lag phase before enhanced biodegradation occurs. dtic.mil Microorganisms are capable of utilizing guanidinium as a source of nitrogen and carbon, leading to its mineralization. dtic.mil However, the biodegradation of guanidinium in environmental water samples is generally slower compared to other compounds like urea (B33335). dtic.mil

In the context of more complex guanidine derivatives, such as those used in industrial applications, hydrolysis has also been identified as a key degradation pathway. For instance, lipophilic guanidines used in solvent extraction processes for nuclear waste treatment have been shown to slowly break down via hydrolysis to their corresponding ureas and amines. tandfonline.com The rate of this hydrolysis is dependent on the structure of the guanidine, with sterically hindered guanidines exhibiting greater resistance to degradation. tandfonline.com

The primary degradation pathways for guanidinium and related compounds are summarized in the table below.

| Degradation Pathway | Description | Influencing Factors |

| Hydrolysis | Breakdown of the guanidinium group by reaction with water, potentially forming urea and ammonia. nih.govjnsparrowchemical.com | pH, temperature nih.gov |

| Microbial Degradation | Utilization of guanidinium by microorganisms as a source of carbon and nitrogen, leading to mineralization. dtic.mil | Presence of adapted microbial populations, concentration of the compound dtic.mil |

| Oxidation | Reaction with oxidizing agents in the environment, which can lead to the formation of nitrate, nitrite, and carbon dioxide. jnsparrowchemical.com | Presence of oxidizing agents (e.g., oxygen, ozone) jnsparrowchemical.com |

Studies on Environmental Fate and Persistence of Guanidine-Based Compounds

The environmental fate and persistence of guanidine-based compounds are governed by a combination of their inherent chemical properties and the environmental compartments they enter. As a class, certain guanidine derivatives are recognized for their potential to be Persistent and Mobile Organic Compounds (PMOCs). nih.govresearchgate.net Their high water solubility facilitates transport in aquatic systems, potentially leading to widespread distribution and posing a challenge for water treatment processes. nih.govresearchgate.net

Key research findings indicate that the strong basicity of the guanidine functional group is a primary determinant of its environmental behavior. In typical environmental pH ranges, these compounds are protonated to form guanidinium cations. This cationic nature significantly limits their volatility from water and soil surfaces. Furthermore, it promotes sorption to negatively charged components of soil and sediment, such as clay minerals and organic matter, which can reduce their mobility in the terrestrial environment. mdpi.com

Degradation of guanidine compounds can occur through both abiotic and biotic pathways, although rates can be slow.

Hydrolysis : Non-enzymatic hydrolysis of the guanidine group in aqueous solutions at neutral pH is generally a very slow process. nih.govnih.gov Studies on analogues such as 1,1,3,3-tetramethylguanidine indicate that their decomposition proceeds via hydrolysis, a pathway that can be inferred for other tetra-alkylated guanidines. nih.gov Bicyclic guanidines have also been shown to undergo hydrolysis, particularly in the presence of hydroxide ions. rsc.org

Biodegradation : Microbial action is a recognized degradation pathway for guanidinium. nih.govdtic.mil Certain microorganisms in aquatic and soil environments are capable of utilizing guanidinium as a nutrient source, though the degradation process can be extremely slow. nih.govdtic.mil The presence of an additional carbon source has been shown to facilitate more rapid microbial metabolism of guanidinium in water samples. dtic.mil

While extensive data exists for some guanidine derivatives, specific research on the environmental fate of this compound is limited. However, based on its structure, it is expected to share key physicochemical properties with its analogues, such as high water solubility and a tendency to exist as a cation in the environment. For the closely related compound 1,1,3,3-tetramethylguanidine, one assessment concluded that the substance is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). fishersci.ie

Research Findings on the Environmental Fate of Select Guanidine Compounds

The following table summarizes key findings from studies on the environmental behavior of various guanidine-based compounds.

| Compound | Key Environmental Fate Findings | References |

|---|---|---|

| Guanidinium (General) | Biodegradation by aquatic microorganisms is possible but extremely slow; the presence of a carbon source can increase the degradation rate. Exists as a cation, leading to sorption in soils and low volatility. | mdpi.comdtic.mil |

| 1,3-Diphenylguanidine (DPG) | Detected in lake water, river water, sewage effluent, and tap water, indicating it is a ubiquitous compound in aquatic environments. Classified as a Persistent and Mobile Organic Compound (PMOC). | nih.govnih.gov |

| Cyanoguanidine (CG) | Detected at concentrations up to 2600 ng L⁻¹ in various water samples in Japan, demonstrating high mobility and persistence in aquatic systems. | nih.gov |

| 1,1,3,3-Tetramethylguanidine (TMG) | Decomposition in aqueous solution occurs via hydrolysis. Assessed as not being a persistent, bioaccumulative, and toxic (PBT) substance. | nih.govfishersci.ie |

| Methylguanidine (B1195345) | Exhibits very slow non-enzymatic decomposition in aqueous solutions under physiological conditions. | nih.gov |

Spectroscopic and Analytical Methodologies for Characterization and Study

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification and Structural Confirmation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in 1,1,3,3-Tetraethylguanidine and confirming its structural integrity, especially when it is part of a larger molecular complex. The analysis of the FTIR spectrum allows for the identification of characteristic vibrational modes associated with the guanidine (B92328) core and its ethyl substituents.

In the study of metal complexes incorporating the 1,1,3,3-tetraethylguanidinate (TEG) ligand, FTIR spectroscopy is utilized as a primary characterization method. nih.gov The technique helps confirm the coordination of the TEG ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups compared to the free ligand. While the spectrum of the free TEG molecule is not detailed, the analysis of its complexes with metals such as Manganese (Mn), Iron (Fe), Cobalt (Co), and Zinc (Zn) relies on identifying these characteristic bands. nih.gov

Key vibrational bands for guanidine-type structures typically include:

C=N Stretching: A strong absorption band characteristic of the imine group in the guanidine core.

C-N Stretching: Multiple bands corresponding to the stretching vibrations of the carbon-nitrogen single bonds.

N-H Bending and Stretching: If the guanidine is protonated or not fully substituted, bands corresponding to N-H vibrations will be present.

C-H Stretching and Bending: Vibrations associated with the ethyl groups (CH₂ and CH₃).

The precise positions of these bands can provide insight into the electronic environment and bonding within the molecule and its complexes. hilarispublisher.com

Table 1: Characteristic Vibrational Bands for Guanidine Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C=N Stretch | 1680 - 1620 | Strong intensity band from the imine double bond. |

| C-N Stretch | 1400 - 1200 | Stretching vibrations of the single bonds to the amino groups. |

| N-H Stretch | 3500 - 3300 | Present in protonated or partially substituted guanidines. |

| C-H Stretch | 3000 - 2850 | Aliphatic C-H stretching from the ethyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of the molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide precise information about the chemical environment, connectivity, and symmetry of the atoms within the molecule.

Although specific spectral data for free this compound is not widely published, NMR studies are essential in confirming the structure of its derivatives and complexes. researchgate.net Based on its molecular structure, the following characteristic signals would be expected:

¹H NMR: The spectrum would feature two main sets of signals corresponding to the ethyl groups.

A quartet signal for the methylene (B1212753) protons (-CH₂-), resulting from spin-spin coupling with the adjacent methyl protons.

A triplet signal for the terminal methyl protons (-CH₃), resulting from coupling with the adjacent methylene protons. The integration of these signals would correspond to the ratio of protons in the methylene (8H) and methyl (12H) groups.

¹³C NMR: The spectrum would show three distinct signals.

One signal for the central guanidine carbon (C=N), which would appear significantly downfield due to its imine character. For the related 1,1,3,3-tetramethylguanidine (B143053) (TMG), this carbon appears around 169 ppm.

One signal for the four equivalent methylene carbons (-CH₂-).

One signal for the four equivalent methyl carbons (-CH₃).

These NMR techniques have been successfully applied to confirm the crystal structures of various metal-organic complexes derived from guanidinate ligands. researchgate.net

Table 2: Expected NMR Signals for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.0 - 3.5 | Quartet | -N-CH₂ -CH₃ |

| ¹H | ~1.0 - 1.5 | Triplet | -N-CH₂-CH₃ |

| ¹³C | >160 | Singlet | C =N |

| ¹³C | ~40 - 50 | Singlet | -N-CH₂ -CH₃ |

| ¹³C | ~10 - 20 | Singlet | -N-CH₂-CH₃ |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Quantitative Analysis in Complex Matrices

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of this compound and for its quantitative analysis in various mixtures. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation and quantification of the target compound.

For guanidine derivatives, which are basic and polar compounds, reversed-phase HPLC is a common analytical approach. nih.gov This technique typically employs a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives to improve peak shape. Purity analysis by HPLC involves quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

While a standardized, validated HPLC method specifically for TEG is not detailed in the available literature, methods developed for other guanidines provide a framework. Key parameters that would be optimized for a TEG-specific method include: nih.gov

Stationary Phase: C8 or C18 columns are often suitable.

Mobile Phase: Acetonitrile/water or methanol/water gradients.

pH Modifier: Additives like trifluoroacetic acid (TFA) or ammonium (B1175870) formate (B1220265) are used to protonate the basic guanidine, ensuring good peak shape and retention. scirp.org

Detection: UV detection is common, typically monitored at a wavelength where the compound absorbs, such as around 254 nm. researchgate.net

Gas chromatography (GC) can also be used, particularly for analyzing volatile impurities or byproducts from its synthesis. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is particularly useful for studying the thermal stability and decomposition profile of this compound, especially when it is incorporated into or functionalized onto other materials.

TGA can determine the temperature at which a material begins to degrade, the kinetics of its decomposition, and the mass of involatile residue remaining. For materials modified with TEG, TGA can quantify the amount of the guanidine moiety attached to a substrate and reveal the temperature at which this organic component is lost.

For instance, in studies of materials functionalized with the related 1,1,3,3-tetramethylguanidine (TMG), TGA has been used to demonstrate the thermal stability of the resulting catalyst. nih.gov The TGA curve for a TMG-functionalized melamine (B1676169) nanocatalyst showed distinct weight loss stages, indicating that the catalyst was stable up to 250 °C before the onset of major decomposition around 370 °C. nih.gov A similar analytical approach would be applied to TEG-modified materials to assess their operational temperature limits and degradation pathways.

X-Ray Diffraction (XRD) for Crystalline Structure and Morphological Analysis

X-Ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For this compound, which is a liquid at room temperature, this technique is applied to its crystalline salts or solid metal complexes. Single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming the molecular geometry and intermolecular interactions like hydrogen bonding. mdpi.com

The application of single-crystal X-ray diffraction has been critical in characterizing a series of dinuclear tetraethylguanidinate (TEG) complexes with transition metals. nih.gov This analysis confirmed the molecular structure and coordination environment of the TEG ligand around the metal centers.

Powder XRD is used to analyze polycrystalline materials. This technique is useful for identifying the crystalline phases present in a bulk sample and can be used to study the morphology of materials that have been modified with TEG. For example, in studies of catalysts where TMG is supported on a substrate, XRD patterns are used to confirm that the crystalline structure of the support material is maintained after functionalization. nih.gov

Electron Microscopy (e.g., SEM) for Surface and Nanostructure Characterization of Modified Materials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to investigate the surface topography and morphology of materials at high magnification. When this compound is used to functionalize or modify the surface of a material (e.g., a catalyst support, polymer, or nanoparticle), SEM is an essential tool for characterizing the resulting changes in the material's structure.

SEM analysis can reveal information about:

Particle Size and Shape: Determination of the size and shape of particles in a nanocatalyst or composite material.

Dispersion: Assessment of how well a TEG-containing phase is distributed on a support material.

In research involving the related TMG compound, SEM has been used to visualize the morphology of a nano-ordered TMG-functionalized melamine organocatalyst, providing evidence of its structure and form. nih.gov This type of analysis is directly applicable to materials modified with TEG to understand the physical characteristics that influence their properties and performance in various applications.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | TEG |

| 1,1,3,3-Tetramethylguanidine | TMG |

| Acetonitrile | - |

| Ammonium formate | - |

| Cobalt | Co |

| Iron | Fe |

| Manganese | Mn |

| Melamine | - |

| Methanol | - |

| Trifluoroacetic acid | TFA |

| Zinc | Zn |

Computational and Theoretical Studies on 1,1,3,3 Tetraethylguanidine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of guanidines. It offers a balance between computational cost and accuracy, making it suitable for studying complex chemical systems.

DFT calculations are instrumental in elucidating the mechanisms of reactions involving guanidines by mapping out the potential energy surface, identifying transition states, and determining reaction energy profiles. While specific DFT studies on the reaction mechanisms of 1,1,3,3-Tetraethylguanidine are not abundant in the literature, research on closely related guanidine (B92328) derivatives provides significant insights.

For instance, DFT has been employed to study the 1,3-dipolar cycloaddition reactions of azides with guanidine. mdpi.com These studies model the formation of regioisomeric tetrazoles and their subsequent rearrangements, suggesting that such uncatalyzed reactions are feasible under drastic conditions. mdpi.com The calculations indicate that the thermodynamically preferred reaction path has a high energy barrier. mdpi.com

Another application of DFT is in investigating the reactivity of guanidinium (B1211019) salts in tandem aza-Michael addition/intramolecular cyclization reactions. nih.gov These computational approaches help to rationalize the structural diversity of the products by considering the formation of different tautomers in situ. nih.gov The performance of various DFT functionals can be benchmarked against higher-level theoretical methods to ensure the accuracy of the predicted reaction energies and product distributions. nih.gov

A computational investigation into the mechanism of guanidine-catalyzed enantioselective isomerization of 3-alkynoates to allenoates predicted a two-step hydrogen transfer process. nih.gov The study identified the first hydrogen transfer as the likely rate-determining step and highlighted the crucial role of N-H···O hydrogen bonding in determining the enantioselectivity of the reaction. nih.gov

Table 1: Representative DFT Studies on Reaction Mechanisms of Guanidine Derivatives

| Reaction Type | Guanidine Derivative | Key Findings from DFT |

| 1,3-Dipolar Cycloaddition | Guanidine | Uncatalyzed reaction is feasible under drastic conditions; high energy barrier for the thermodynamically preferred path. mdpi.com |

| Aza-Michael Addition/Cyclization | Guanidinium Salts | Rationalizes product diversity through in situ tautomer formation; benchmarks DFT functional performance. nih.gov |

| Enantioselective Isomerization | Chiral Guanidine | Predicts a two-step hydrogen transfer mechanism; identifies hydrogen bonding as key to enantioselectivity. nih.gov |

Conformational searches using force fields and subsequent optimization with quantum mechanical methods can identify the low-energy conformers of a molecule. nih.gov For N'-substituted N-acylguanidines, it has been shown that intermolecular interactions with anions, solvent molecules, or receptors play a decisive role in their conformational preferences and exchange rates. nih.gov In these systems, typically only two out of eight possible conformations are observed, regardless of the specific compound, anion, or solvent. nih.gov

The geometry of guanidinium-based ionic liquids has been optimized using ab initio calculations to obtain equilibrium bond lengths and angles, which are then used to develop force fields for molecular simulations. nih.gov For N,N,N',N'-tetramethylguanidinium-based ionic liquids, force field refinement involves fitting vibrational frequencies and torsion energy profiles to ab initio data. acs.org

Table 2: Key Aspects of Conformational Analysis of Guanidine Derivatives

| System | Computational Method | Key Findings |

| N'-substituted N-acylguanidines | NMR, Crystal Structures | Intermolecular interactions dictate conformational preferences; only two of eight possible conformers are typically observed. nih.gov |

| Cyclic Guanidinium Ionic Liquids | Ab initio calculations | Optimized geometries provide parameters for developing accurate force fields for molecular simulations. nih.gov |

| N,N,N',N'-tetramethylguanidinium Ionic Liquids | Ab initio, Force Field Refinement | Vibrational frequencies and torsional energy profiles are fitted to refine force fields for simulations. acs.org |

The hydrolysis of guanidines is a fundamentally important reaction, and theoretical studies can provide detailed mechanistic insights. While specific theoretical studies on the hydrolysis of this compound are scarce, research on the decomposition and hydrolysis of related guanidines and amidines offers valuable information.

Experimental and mechanistic studies on the nonenzymatic decomposition of methylguanidine (B1195345) and 1,1,3,3-tetramethylguanidine (B143053) suggest that their decomposition in aqueous solution proceeds via hydrolysis rather than elimination. nih.gov The mechanism is consistent with either the attack of a hydroxide (B78521) ion on the protonated guanidinium ion or the kinetically equivalent attack of water on the uncharged guanidine. nih.gov

The kinetics of the alkaline hydrolysis of hexamethylguanidinium perchlorate (B79767) show terms that are second order in hydroxide ion concentration. rsc.org This suggests a mechanism likely involving the hydroxide ion-catalyzed decomposition of a tetrahedral intermediate. rsc.org In contrast, the hydrolysis of guanidine itself is proposed to proceed through the attack of water on the free base, as a unimolecular decomposition to cyanamide (B42294) could not be detected. rsc.org

Theoretical studies on the hydrolysis of bicyclic guanidine superbases indicate that the reaction follows a typical imine hydrolysis mechanism, with the hydroxide anion acting as the nucleophile. helsinki.fi The stability of guanidinium salts in water depends on the nature of the counter-ion, with salts of strong acids being stable and salts of weak acids undergoing hydrolysis due to the basicity of the anion. helsinki.fi

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions with the surrounding environment over time. youtube.comyoutube.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular motion and intermolecular forces. youtube.com

For guanidinium-based ionic liquids, MD simulations have been used to develop and validate new all-atom force fields. nih.govacs.org These simulations allow for the calculation of transport properties such as self-diffusion coefficients, viscosity, and conductivity. nih.gov By analyzing radial and spatial distribution functions, MD simulations can elucidate the microscopic structures of these liquids and the nature of the interactions between the guanidinium cations and the anions. nih.gov

In the context of catalysis, MD simulations have been used to model the aggregation of guanidinium-based surfactants with other molecules to form micelles that can act as nanoreactors. These simulations can reveal how the catalyst and substrate are incorporated into the micelle and how the local environment influences the catalytic reaction.

While specific MD simulations of this compound are not widely reported, the methodologies developed for other guanidinium systems are directly applicable. Such studies could provide insights into its behavior in various solvents, its role in catalytic processes at a dynamic level, and its interactions with other molecules.

In Silico Modeling of Catalytic Activity and Selectivity

In silico modeling has become an indispensable tool for understanding and predicting the catalytic activity and selectivity of organocatalysts, including those based on guanidine. mdpi.com These computational approaches can guide the rational design of new and more efficient catalysts. mdpi.comnih.gov